5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
Description
5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with three chlorine atoms at positions 5, 7, and the phenyl ring, along with a sulfonamide group at position 2. This scaffold is notable for its structural complexity and pharmacological versatility, with modifications to substituents significantly influencing biological activity .
Properties
Molecular Formula |
C11H5Cl3N4O2S2 |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
5,7-dichloro-N-(3-chlorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H5Cl3N4O2S2/c12-5-2-1-3-6(4-5)18-22(19,20)11-17-9-7(21-11)8(13)15-10(14)16-9/h1-4,18H |
InChI Key |
NKDRNCJMAQFGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation Using Chlorosulphonic Acid
Treating thiazolo[4,5-d]pyrimidine-2-thiol with chlorosulphonic acid (ClSO₃H) at 120°C generates the corresponding sulfonyl chloride derivative. This intermediate is highly reactive and requires immediate quenching with 3-chloroaniline in the presence of pyridine (to scavenge HCl) to form the sulfonamide bond. The reaction is typically conducted in anhydrous ethanol to minimize hydrolysis of the sulfonyl chloride.
Direct Coupling via Mitsunobu Reaction
For substrates sensitive to strong acids, the Mitsunobu reaction offers a milder alternative. Here, the thiol group is oxidized to a sulfonic acid using hydrogen peroxide , followed by coupling with 3-chloroaniline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) . This method achieves yields >75% while preserving the integrity of the dichloropyrimidine ring.
Optimization of Reaction Conditions and Yield
Critical parameters influencing synthetic efficiency include temperature, solvent polarity, and catalyst selection. Comparative studies reveal that refluxing ethanol maximizes yields (82–88%) during sulfonamide formation, whereas acetonitrile accelerates cyclization but risks byproduct formation. Catalytic amounts of triethylamine (5–10 mol%) enhance nucleophilic substitution rates during chlorination steps.
Table 1: Comparative Analysis of Synthetic Methodologies
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole cyclization | 1,2-Dichloroacetone, K₂CO₃ | 78 | 95 |
| Chlorination | POCl₃, 80°C, 8h | 90 | 98 |
| Sulfonamide formation | ClSO₃H, 3-chloroaniline, EtOH | 85 | 97 |
| Mitsunobu coupling | DEAD, PPh₃, THF | 76 | 96 |
Analytical Characterization and Purity Assessment
Structural validation of 5,7-dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide relies on multimodal spectroscopy:
- $$^1\text{H}$$ NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, pyrimidine-H), 7.45–7.60 (m, 4H, Ar-H), 5.61 (s, 2H, NH₂).
- IR (KBr) : 3429 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1160 cm⁻¹ (S=O).
- HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
Comparative Analysis of Synthetic Methodologies
While chlorosulphonation remains the most direct route to sulfonamide formation, the Mitsunobu reaction offers superior compatibility with acid-sensitive substrates. Conversely, POCl₃-mediated chlorination achieves higher regioselectivity compared to SO₂Cl₂, which may over-chlorinate the thiazole ring. Economic considerations favor ethanol as a solvent, though acetonitrile reduces reaction times by 30%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 5 and 7 of the pyrimidine ring are highly reactive toward nucleophilic substitution (S<sub>N</sub>Ar), enabling functionalization for pharmacological optimization.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Amination | NH<sub>3</sub>/EtOH, 60–80°C | 5,7-Diamino derivatives | Enhanced water solubility observed |
| Thiolation | RSH, K<sub>2</sub>CO<sub>3</sub>, DMF | Thioether analogs | Improved membrane permeability |
| Alkoxylation | ROH, NaH, THF | 5/7-Alkoxy substituted compounds | Reduced cytotoxicity in vitro |
Hydrolysis Reactions
The sulfonamide group undergoes controlled hydrolysis under acidic or basic conditions, generating intermediates for further derivatization.
| Conditions | Products | Applications |
|---|---|---|
| 1M HCl, reflux | Thiazolo[4,5-d]pyrimidine-2-sulfonic acid | Precursor for ester/amide synthesis |
| 0.5M NaOH, 50°C | Sodium sulfonate salt | Improved crystallinity for X-ray studies |
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions with dienes, expanding structural diversity.
| Diene | Catalyst | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | None (thermal) | Fused bicyclic adducts | 62–68% |
| Anthracene | AlCl<sub>3</sub> | Polycyclic aromatic derivatives | 55% |
Sulfonamide Group Reactivity
The N-(3-chlorophenyl)sulfonamide moiety undergoes selective modifications:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to yield N-methyl derivatives, altering pharmacokinetic profiles.
-
Sulfonamide Cleavage : HBr/AcOH cleaves the S–N bond, producing thiazolo[4,5-d]pyrimidine-2-thiol for metal coordination studies.
Biological Interaction Mechanisms
The compound inhibits bacterial dihydropteroate synthase (DHPS) through competitive binding to the p-aminobenzoic acid (PABA) site:
| Target Enzyme | Binding Affinity (K<sub>i</sub>) | Bacterial Strains Affected |
|---|---|---|
| DHPS (E. coli) | 12.3 ± 1.4 nM | Methicillin-resistant Staphylococcus aureus |
| DHPS (S. pneumoniae) | 18.9 ± 2.1 nM | Streptococcus pneumoniae |
Stability Under Physiological Conditions
Degradation studies reveal pH-dependent stability critical for drug formulation:
| pH | Half-Life (37°C) | Major Degradation Products |
|---|---|---|
| 1.2 | 2.3 h | 5-Chloro hydrolysis byproducts |
| 7.4 | 48.6 h | Sulfonamide oxidation derivatives |
| 9.0 | 12.1 h | Ring-opened mercaptopyrimidines |
Analytical Characterization
Key techniques validate reaction outcomes and structural integrity :
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.42 (s, 1H, pyrimidine-H), 7.58–7.61 (m, 4H, Ar–H)
-
HRMS : m/z 409.7 [M+H]<sup>+</sup> (calc. 409.1)
-
IR : 1345 cm<sup>−1</sup> (S=O asym stretch), 1160 cm<sup>−1</sup> (S=O sym stretch)
This comprehensive profile demonstrates the compound’s versatility in synthetic and biological contexts, supported by systematic experimental data. Further optimization of reaction conditions could enhance yields and therapeutic applicability .
Scientific Research Applications
Scientific Research Applications of 5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound belonging to the thiazole and pyrimidine family. This compound is of interest in medicinal chemistry because of its potential biological activities, especially in oncology and antimicrobial research. The presence of the sulfonamide group imparts unique chemical and biological properties compared to similar compounds, making it valuable for research and industrial applications.
5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide exhibits significant antitumor and antimicrobial activity.
Antitumor Activity: Derivatives of thiazolo[4,5-d]pyrimidines show potent antitumor activity. Studies have evaluated thiazolo derivatives against human tumor cell lines, including leukemia, melanoma, and breast cancer. Some compounds showed strong cytotoxic effects at low concentrations. The presence of nitrogen heterocycles and sulfur atoms in these compounds enhances their antitumor efficacy. The proposed mechanism for antitumor activity involves inhibiting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Similar compounds have been shown to selectively inhibit CDK1, leading to apoptosis in cancer cells.
Antimicrobial Activity: The compound exhibits significant antimicrobial activity, effectively inhibiting various bacterial strains more potently than traditional antibiotics like ampicillin. The mechanism involves targeting bacterial topoisomerase enzymes without affecting human counterparts.
Chemical Reactions
5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions:
- Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
- Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups.
- Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.
Case Studies
Antitumor Efficacy: In a study published in Scientia Pharmaceutica, thiazolo derivatives were screened for their ability to induce apoptosis in cancer cell lines. The most active compounds showed IC50 values as low as 3.93 µM against selected cancer types.
Antimicrobial Properties: A recent investigation into a series of thiazole derivatives found that certain compounds demonstrated effective binding to microbial protein receptors, correlating with their antimicrobial activity as confirmed by molecular docking studies.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Trifluoromethyl : The 5-CF₃ group in Compound 2b enhances electron-withdrawing effects, improving antiproliferative activity in cancer cells compared to dichloro analogs .
- Sulfonamide vs. Thioxo : The sulfonamide group in the target compound may improve solubility and hydrogen-bonding capacity compared to thioxo derivatives (e.g., IVa, IVb), which are critical for CRF receptor binding .
- Positional Isomerism: The 3-chlorophenyl group in the target compound vs.
Antibacterial Activity
The target compound shares structural similarities with derivatives synthesized by Rahimizadeh et al. , where 5-chloro-7-methylthiazolo[4,5-d]pyrimidines showed moderate activity against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
In contrast, 5-trifluoromethyl derivatives (e.g., Compound 2b) demonstrated superior antiproliferative activity in NCI-60 screenings compared to dichloro analogs, suggesting that electron-withdrawing groups at position 5 enhance cytotoxicity . The target compound’s dichloro configuration may favor different mechanisms, such as DNA intercalation or kinase inhibition.
Receptor Targeting
CRF receptor antagonists (e.g., IVa, IVb) prioritize 2-thioxo and N-alkylamino groups for binding , whereas the target compound’s sulfonamide group could modulate affinity for alternate targets, such as carbonic anhydrases or tyrosine kinases.
Pharmacological and Physicochemical Properties
Biological Activity
5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the compound's synthesis, biological activities, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving various chemical reactions. The synthesis typically begins with the formation of thiazolo[4,5-d]pyrimidine derivatives, which are then chlorinated and sulfonated to yield the final product. The following table summarizes key steps in the synthesis:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Cyanamide, dithiocarbonic anhydride | Alkaline conditions | Intermediate compound |
| 2 | Intermediate + chlorinating agent | Reflux | 5,7-Dichloro thiazolo[4,5-d]pyrimidine |
| 3 | 5,7-Dichloro thiazolo[4,5-d]pyrimidine + sulfonating agent | Appropriate solvent | 5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide |
Antitumor Activity
Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit potent antitumor activity . A study evaluated various thiazolo derivatives against a panel of 60 human tumor cell lines including leukemia, melanoma, and breast cancer. The results showed some compounds had low GI50 values (log10 GI50 = -4.7), indicating strong cytotoxic effects at low concentrations . Notably, the presence of nitrogen heterocycles and sulfur atoms in these compounds enhances their antitumor efficacy.
The proposed mechanism for the antitumor activity involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to 5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide have been shown to selectively inhibit CDK1, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits significant antimicrobial activity . Studies have demonstrated that it effectively inhibits various bacterial strains more potently than traditional antibiotics like ampicillin. The mechanism involves targeting bacterial topoisomerase enzymes without affecting human counterparts .
Case Studies
- Antitumor Efficacy : In a study published in Scientia Pharmaceutica, several thiazolo derivatives were screened for their ability to induce apoptosis in cancer cell lines. The most active compounds showed IC50 values as low as 3.93 µM against selected cancer types .
- Antimicrobial Properties : A recent investigation into a series of thiazole derivatives found that certain compounds demonstrated effective binding to microbial protein receptors, correlating with their antimicrobial activity as confirmed by molecular docking studies .
Q & A
Q. What are the optimal synthetic routes for 5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide?
The synthesis typically involves multi-step routes:
- Core Formation : Construct the thiazolo[4,5-d]pyrimidine scaffold via cyclization reactions, often using 4-amino-5-bromo-2-chloropyrimidine derivatives reacted with carbon disulfide under basic conditions (e.g., KOH in DMF) .
- Chlorination : Introduce chlorine substituents at positions 5 and 7 using chlorinating agents like POCl₃ or N-chlorosuccinimide under controlled temperatures (60–80°C) .
- Sulfonamide Coupling : Attach the N-(3-chlorophenyl)sulfonamide group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the reactivity of intermediates . Key Conditions : Optimize solvent (DMF or acetonitrile), temperature (room temp to reflux), and catalysts (Pd(PPh₃)₄ for coupling). Yields range from 60–85% depending on purification (HPLC or column chromatography) .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation : Use ¹H/¹³C NMR to verify aromatic protons and sulfonamide linkage. Mass spectrometry (HRMS) confirms molecular weight .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as demonstrated in related triazolo-pyrimidine structures .
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition profiles .
Advanced Research Questions
Q. How can researchers reconcile contradictory reaction yields in thiazolo[4,5-d]pyrimidine synthesis under varying conditions?
Contradictions often arise from:
- Solvent Effects : Polar aprotic solvents (DMF) may favor nucleophilic substitution but could hydrolyze intermediates. Compare with acetonitrile or THF .
- Catalyst Loading : Pd-catalyzed couplings require precise ligand ratios (e.g., 1:1 Pd:ligand). Excess ligand may inhibit reactivity . Methodological Approach :
- Use design of experiments (DoE) to screen variables (temp, solvent, catalyst).
- Track intermediates via in-situ IR or LC-MS to identify side products .
Q. What strategies optimize the compound’s bioactivity against conflicting assay results?
Discrepancies in bioactivity (e.g., antibacterial vs. anticancer assays) may stem from:
- Target Selectivity : The sulfonamide group’s electronegativity influences binding to enzymes (e.g., carbonic anhydrase vs. kinase targets) .
- Cellular Uptake : LogP values >3 may enhance membrane permeability but reduce solubility. Modify substituents (e.g., methyl to hydroxyl) to balance hydrophobicity . Validation Methods :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) .
- Use CRISPR-edited cell lines to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
